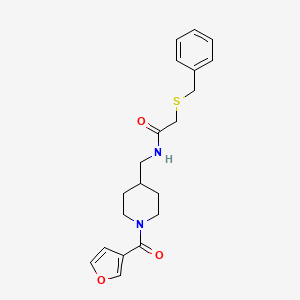

2-(benzylthio)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-(benzylthio)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide often involves multistep synthetic routes. These routes may include the condensation of substituted amines with maleic anhydride followed by cyclization with o-aminothiophenol, as well as reactions involving piperidine or acetamide derivatives with various aldehydes and alkylating agents (Gupta & Wagh, 2006). Additionally, compounds have been synthesized through reactions of N-benzylidene-α-acetamidobenzylamine with dialkylamines, showcasing the versatility in synthetic approaches for similar structures (Sekiya & Keiichi Ito, 1963).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals intricate details such as the inclination of acetamide groups to furan rings and the formation of hydrogen bonds and weak interactions in crystals. For example, the acetamide unit in some compounds is inclined to the furan ring by significant angles, facilitating specific hydrogen bonding and weak interactions that contribute to the stability of their crystal structures (Subhadramma et al., 2015).

Wissenschaftliche Forschungsanwendungen

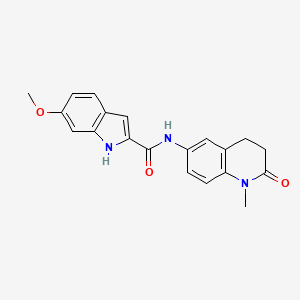

Discovery of Clinical Candidates

2-(Benzylthio)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide has been explored as a potential clinical candidate due to its properties as an inhibitor. For instance, a closely related compound, 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, demonstrated potent inhibitory activity against human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1 with selectivity over ACAT-2. This selectivity and enhanced aqueous solubility suggest potential therapeutic applications for diseases involving ACAT-1 overexpression, highlighting the role of benzylthio acetamide derivatives in clinical research for treating such conditions (Shibuya et al., 2018).

Antimicrobial and Anticancer Potential

Compounds related to 2-(benzylthio)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide have shown promise in antimicrobial and anticancer studies. N-(Benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, for example, were synthesized and tested for their antimicrobial activities against pathogenic bacteria and Candida species. These derivatives exhibited significant efficacy, especially against fungal strains, indicating the potential of benzylthio acetamide derivatives in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013). Furthermore, the synthesis and pharmacological evaluation of various acetamide derivatives with heteroaromatic rings have been explored for gastroprotective activity, underscoring the versatile therapeutic applications of these compounds (Hirakawa et al., 1998).

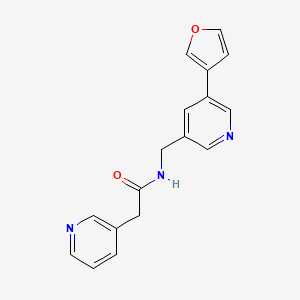

Catalytic and Synthetic Applications

Research into benzylthio acetamide derivatives has also covered their role in synthetic chemistry, such as serving as catalysts in chemical reactions. For instance, nano magnetite (Fe3O4) has been used as an efficient catalyst for the one-pot synthesis of derivatives like 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol, demonstrating the compound's utility in facilitating complex chemical transformations (Mokhtary & Torabi, 2017).

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c23-19(15-26-14-17-4-2-1-3-5-17)21-12-16-6-9-22(10-7-16)20(24)18-8-11-25-13-18/h1-5,8,11,13,16H,6-7,9-10,12,14-15H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREBTEWZXMJQDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2487176.png)

![N-(4-bromophenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2487179.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate](/img/structure/B2487182.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2487185.png)

![ethyl 1-{[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}piperidine-4-carboxylate](/img/structure/B2487186.png)

![2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2487188.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylpiperazine](/img/structure/B2487189.png)

![Tert-butyl 7'-bromo-4'-oxospiro[azetidine-3,2'-chromane]-1-carboxylate](/img/structure/B2487194.png)

![4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2487197.png)

![(E)-3-((5-(cinnamylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2487199.png)